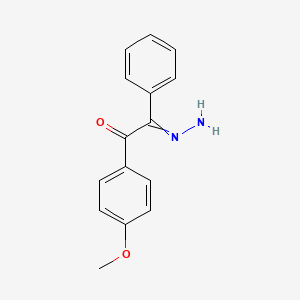
Ethanedione, (4-methoxyphenyl)phenyl-, 1-hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedione, (4-methoxyphenyl)phenyl-, 1-hydrazone is an organic compound with the molecular formula C15H12O3. It is also known by other names such as Benzil, 4-methoxy-; p-Methoxybenzil; 4-Methoxybenzil; 1-(4-Methoxyphenyl)-2-phenyl-ethan-1,2-dion; 1-(4-Methoxyphenyl)-2-phenyl-ethan-1,2-dione; 1-(4-Methoxyphenyl)-2-phenyl-1,2-ethanedione; Dibenzoyl, 4-methoxy
Preparation Methods
The synthesis of Ethanedione, (4-methoxyphenyl)phenyl-, 1-hydrazone typically involves the reaction of 4-methoxybenzil with phenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethanedione, (4-methoxyphenyl)phenyl-, 1-hydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Ethanedione, (4-methoxyphenyl)phenyl-, 1-hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethanedione, (4-methoxyphenyl)phenyl-, 1-hydrazone involves its interaction with molecular targets and pathways within cells. It may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethanedione, (4-methoxyphenyl)phenyl-, 1-hydrazone can be compared with similar compounds such as:
Properties
CAS No. |
62482-43-3 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-hydrazinylidene-1-(4-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-9-7-12(8-10-13)15(18)14(17-16)11-5-3-2-4-6-11/h2-10H,16H2,1H3 |
InChI Key |
CECICJLBHANFMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















